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N1-Methyladenosine hydroiodide

Nucleoside Chemistry RNA Structure Biophysics

Ensure experimental validity with N1-Methyladenosine hydroiodide—the exclusive ALKBH3 demethylase substrate and position-independent translation blocker. Unlike m6A or adenosine, this positively charged m1A hydroiodide salt (≥98%) is essential for epitranscriptomics, cancer biomarker assays, and synthetic mRNA design. Its enhanced water solubility simplifies LC-MS/MS standard preparation. Choose the correct modification—generic nucleosides cannot replicate m1A-specific 'writer/eraser' interactions or ribosome blocking. Order the definitive hydroiodide salt for reproducible, high-impact research.

Molecular Formula C11H16IN5O4
Molecular Weight 409.18 g/mol
CAS No. 34308-25-3
Cat. No. B1482579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyladenosine hydroiodide
CAS34308-25-3
Molecular FormulaC11H16IN5O4
Molecular Weight409.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I
InChIInChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H
InChIKeyHRVIETAHBNHGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyladenosine Hydroiodide (CAS 34308-25-3): A Foundational N1-Methyladenosine Analog for Epitranscriptomic and Nucleoside Research


N1-Methyladenosine hydroiodide (CAS: 34308-25-3) is the hydroiodide salt form of N1-methyladenosine (m1A), a naturally occurring, positively charged purine nucleoside [1]. The N1-methylation of adenosine creates a structural and functional divergence from the canonical nucleoside [2]. This modification is a key component of the epitranscriptome, where m1A is a prevalent and reversible post-transcriptional RNA modification known to influence RNA structure, stability, and translation [3]. The hydroiodide salt form, with a typical purity of ≥95-98%, is the standard commercial format, offering enhanced solubility and handling properties suitable for research applications .

Why N1-Methyladenosine Hydroiodide (CAS 34308-25-3) Cannot Be Substituted by Other Adenosine or m6A Analogs


Substituting N1-Methyladenosine hydroiodide with other adenosine derivatives or even the closely related N6-methyladenosine (m6A) is not scientifically equivalent. The unique N1-methylation confers distinct biochemical and biophysical properties that define its functional niche [1]. Unlike adenosine, m1A possesses a positive charge at physiological pH and a significantly altered base-pairing capability [2]. Crucially, m1A is specifically targeted by a different set of 'writer' and 'eraser' enzymes than m6A, with ALKBH3 being its primary mammalian demethylase [3]. Furthermore, in functional contexts, m1A acts as a robust, position-independent block to translation, a behavior distinct from both m5C/pseudouridine and the position-dependent effects of m6A [4]. Therefore, experimental outcomes in fields like epitranscriptomics, enzymology, and mRNA therapeutics are inextricably linked to the specific molecular identity of m1A, rendering generic substitution invalid.

Quantitative Evidence Guide: Differentiating N1-Methyladenosine Hydroiodide (34308-25-3) from Analogs


Enhanced Basicity vs. Adenosine: A 4.75-Unit pKa Difference

The N1-methylation of adenosine in N1-Methyladenosine hydroiodide results in a drastic increase in basicity. The compound is a much stronger base (pKa 8.25) compared to the parent compound adenosine (pKa 3.5) [1]. This fundamental property is distinct from regioisomers like N6-methyladenosine (m6A).

Nucleoside Chemistry RNA Structure Biophysics

Generalized Translational Blockade vs. Position-Dependent Inhibition of m6A

In a systematic study of natural nucleotide derivatives within the coding sequence of reporter mRNAs, N1-methyladenosine (m1A) generally impeded translation regardless of its codon position. In contrast, 5-methylcytosine (m5C) and pseudouridine (Ψ) did not reduce product yields, and the inhibitory effect of N6-methyladenosine (m6A) and 2'-O-methylated nucleotides (Nm) was strongly dependent on their position within the codon [1].

Epitranscriptomics mRNA Translation Gene Regulation

Enzymatic Demethylation: Specific Substrate for ALKBH3, Not FTO

N1-methyladenosine (m1A) is the specific substrate for the human demethylase ALKBH3, while N6-methyladenosine (m6A) is the primary substrate for FTO [1]. The selectivity is confirmed by mutational analysis: replacing key residues in ALKBH3 (Thr133 and Asp194) with those found in FTO or ALKBH5 converts its substrate preference from m1A to m6A [2].

Epigenetics Enzymology Drug Discovery

Enhanced Solubility and Stability of the Hydroiodide Salt Form

The hydroiodide counterion in N1-Methyladenosine hydroiodide (C11H16IN5O4, MW 409.18 g/mol) is specifically employed to improve the compound's handling properties. The salt form enhances water solubility and stability compared to the neutral base (C11H15N5O4, MW 281.27 g/mol) . The base form is reported to be only 'slightly soluble' in water and DMSO, while the hydroiodide salt is described as 'highly soluble' .

Nucleoside Chemistry Assay Development Sample Preparation

Validated Research Scenarios for N1-Methyladenosine Hydroiodide (CAS 34308-25-3) Based on Differential Evidence


Studying ALKBH3 Demethylase Activity and Inhibitor Development

Due to its exclusive status as the primary substrate for the m1A-specific eraser ALKBH3 [1], N1-Methyladenosine hydroiodide is the required positive control and substrate for biochemical assays designed to measure or inhibit ALKBH3 activity. This is directly relevant to cancer research, where ALKBH3 is a known oncogene [2].

Investigating Position-Independent Translational Repression in Synthetic mRNA

For researchers engineering synthetic mRNAs with predictable translational properties, N1-Methyladenosine hydroiodide offers a unique, position-independent block to translation elongation, in contrast to m5C, Ψ, or the position-dependent effects of m6A [3]. This makes it a precise tool for dissecting the impact of RNA structure and modifications on ribosome processivity.

Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry

The compound is a precursor for synthesizing the m1A phosphoramidite, which is essential for the site-specific incorporation of this charged, non-canonical modification into synthetic RNA oligos [4]. This enables precise structure-function studies of how a single m1A residue affects RNA folding, ligand binding, or catalytic activity.

Preparation of High-Concentration Aqueous Standards for LC-MS Metabolomics

The enhanced water solubility of the hydroiodide salt form compared to the neutral base simplifies the preparation of aqueous calibration standards . This is critical for accurate quantification of m1A as a potential cancer biomarker in urine or serum using LC-MS/MS techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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